Neodymium hydroxide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

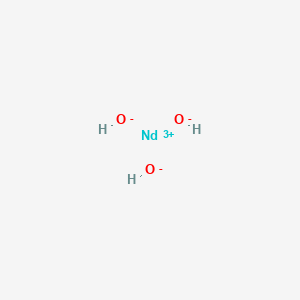

Structure

2D Structure

Propiedades

Número CAS |

16469-17-3 |

|---|---|

Fórmula molecular |

H6NdO3 |

Peso molecular |

198.29 g/mol |

Nombre IUPAC |

neodymium;trihydrate |

InChI |

InChI=1S/Nd.3H2O/h;3*1H2 |

Clave InChI |

UPTOIZXCUOTQBY-UHFFFAOYSA-N |

SMILES |

[OH-].[OH-].[OH-].[Nd+3] |

SMILES canónico |

O.O.O.[Nd] |

Otros números CAS |

16469-17-3 |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Neodymium Hydroxide (B78521)

This technical guide provides a comprehensive overview of neodymium hydroxide, Nd(OH)₃, detailing its chemical formula, physical and chemical properties, synthesis methodologies, and key applications. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting precise data and established experimental protocols.

Chemical Formula and Structure

This compound is an inorganic compound consisting of the rare earth element neodymium bonded to three hydroxide groups.

-

Chemical Formula: Nd(OH)₃[1]

-

Hydrated Form: It can also exist in a hydrated form, denoted as Nd(OH)₃·xH₂O.[2][3]

-

Crystal Structure: this compound typically exhibits a hexagonal crystal structure.[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Variations in reported values can be attributed to differences in purity, particle size, and hydration state of the material.

Table 1: Physical Properties of this compound

| Property | Value | Notes | Source(s) |

| Molar Mass | 195.26 g/mol | For anhydrous Nd(OH)₃. Other reported values range from 190.25 to 198.29 g/mol , likely due to hydration. | [1][2][3][5][6][7][8] |

| Appearance | Pale violet, pink, or light purple powder/crystals. | Color can vary based on purity and synthesis method. | [2][5][7][9][10][11] |

| Density | 4.664 g/cm³ at 20.7°C | Other values like 2.30 g/cm³ and 4.37 g/cm³ have also been reported. | [7][9][12][13][14] |

| Melting Point | Decomposes upon heating (>300°C). | Does not have a distinct melting point under normal pressure; it thermally decomposes into neodymium(III) oxide. | [7][9] |

| Solubility | Insoluble in water. | Soluble in mineral acids. | [1][2][3][5][9][10] |

| Solubility Product (Ksp) | pKsp: 21.49 | Indicates very low solubility in aqueous solutions. | [7][12][13][14] |

Chemical Behavior and Reactions

This compound is a stable compound under normal conditions but undergoes specific reactions that are crucial for its application and synthesis of other neodymium compounds.[15]

Reaction with Acids

As a basic hydroxide, it readily reacts with acids to form the corresponding neodymium(III) salt and water. This reaction is fundamental for the production of various neodymium compounds.[1]

General Reaction: Nd(OH)₃ + 3H⁺ → Nd³⁺ + 3H₂O[1]

Example with Acetic Acid: Nd(OH)₃ + 3CH₃COOH → Nd(CH₃COO)₃ + 3H₂O[1]

Thermal Decomposition

Upon heating, this compound decomposes to form neodymium(III) oxide (Nd₂O₃) and water. This process is typically carried out at temperatures ranging from 450°C to 600°C.[4]

Reaction:

2Nd(OH)₃(s)

Δ

Caption: Key chemical reactions of this compound.

Synthesis Protocols

This compound is commonly synthesized through precipitation from an aqueous solution of a neodymium salt. More advanced methods like hydrothermal synthesis are employed to control particle size and morphology, such as producing nanorods.

Precipitation Method

This is a standard laboratory and industrial method for producing this compound powder.

Experimental Protocol:

-

Precursor Preparation: Prepare a solution of Neodymium(III) nitrate (B79036) (Nd(NO₃)₃) with a concentration of 40 g/L in deionized water.[1]

-

Precipitating Agent: Prepare a 0.50 mol/L solution of ammonium (B1175870) hydroxide (NH₄OH) or sodium hydroxide (NaOH).[1]

-

Precipitation: Add the hydroxide solution dropwise to the neodymium nitrate solution at a constant rate (e.g., 1.5 mL/min) under vigorous stirring.[1] Polyethylene glycol can be used as a surfactant to control pH and particle size.[1]

-

Reaction: The reaction results in the formation of a this compound precipitate. Nd(NO₃)₃(aq) + 3NH₄OH(aq) → Nd(OH)₃(s)↓ + 3NH₄NO₃(aq)[1]

-

Washing and Drying: The precipitate is then filtered, washed thoroughly with deionized water to remove byproducts, and dried in an oven.

Caption: Workflow for Precipitation Synthesis of Nd(OH)₃.

Hydrothermal Synthesis of Nanorods

This method is used to produce one-dimensional nanostructures of this compound, which can then be calcined to form neodymium oxide nanorods.[4]

Experimental Protocol:

-

Precursor Preparation: Prepare a 0.01 M aqueous solution of Neodymium(III) nitrate (Nd(NO₃)₃).[4]

-

pH Adjustment: Adjust the pH of the solution to 10 by the dropwise addition of a 3 M sodium hydroxide (NaOH) solution under stirring. This initiates the precipitation of the hydroxide precursor.[4]

-

Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Fill the autoclave to 80% of its capacity with deionized water.[4]

-

Heating: Seal the autoclave and heat it to 180°C for 20 hours.[4]

-

Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the product by filtration.[4]

-

Washing and Drying: Wash the collected nanorods with distilled water and absolute ethanol, then dry at 80°C for 12 hours.[4]

Caption: Workflow for Hydrothermal Synthesis of Nd(OH)₃ Nanorods.

Applications

This compound is a versatile precursor and intermediate in several high-technology fields.

Table 2: Key Applications of this compound

| Application Area | Description | Source(s) |

| Advanced Materials | Serves as a primary raw material for synthesizing other neodymium compounds, including neodymium oxide (Nd₂O₃). | [5] |

| Catalysis | Used in catalysts for petroleum refining and environmental protection applications. | [3][5][7][10] |

| Glass and Ceramics | Employed as a colorant to impart vibrant violet, wine-red, and warm gray colors to glasses and ceramics. | [3][5][7][9] |

| Magnetic Materials | A crucial intermediate in the production of high-strength neodymium-iron-boron (NdFeB) permanent magnets. | [7][10] |

Safety and Handling

While some sources classify this compound as non-hazardous, others indicate potential for irritation or burns. It is prudent to follow standard laboratory safety protocols.[6][9]

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[15] Use in a well-ventilated area.[15][16] Avoid generating dust.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and appropriate lab clothing.[15][17][18] In case of high dust concentrations, a NIOSH-approved respirator is recommended.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and acids.[3][5][9][17]

-

First Aid:

References

- 1. Neodymium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 2. CAS 16469-17-3: this compound | CymitQuimica [cymitquimica.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. This compound-BEYONDCHEM [beyondchem.com]

- 6. This compound | H3NdO3 | CID 85433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. High-Purity this compound Nd(OH)₃ | 99-99.999% REO Grade Rare Earth Material | Xinglu [m.xingluchemical.com]

- 8. Neodymium(III) hydroxide 99.995 trace metals 16469-17-3 [sigmaaldrich.com]

- 9. This compound - High Purity Powder at Attractive Price [rarearthchemicals.com]

- 10. aemree.com [aemree.com]

- 11. americanelements.com [americanelements.com]

- 12. 16469-17-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound CAS#: 16469-17-3 [m.chemicalbook.com]

- 14. This compound | 16469-17-3 [chemicalbook.com]

- 15. fishersci.at [fishersci.at]

- 16. Page loading... [wap.guidechem.com]

- 17. fishersci.com [fishersci.com]

- 18. ameslab.gov [ameslab.gov]

An In-depth Guide to the Crystal Structure of Neodymium Hydroxide

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of neodymium hydroxide (B78521), Nd(OH)3. It is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines the key crystallographic data, details common experimental protocols for synthesis and characterization, and presents visual workflows to facilitate understanding and replication of key processes. Neodymium hydroxide's well-defined crystalline structure and properties make it a compound of significant interest in fields ranging from catalysis to the synthesis of advanced magnetic and optical materials.

Introduction

Neodymium(III) hydroxide, Nd(OH)3, is an inorganic compound that typically appears as a pale pink or white solid.[1] It is insoluble in water but dissolves in strong acids to form corresponding neodymium salts.[1] As a member of the rare earth hydroxide family, Nd(OH)3 serves as a critical precursor in the production of neodymium-based materials, including high-strength magnets, lasers, and catalysts.[2] An accurate understanding of its crystal structure is fundamental to controlling the synthesis of these advanced materials and exploring their potential applications. This guide details the atomic-level architecture of Nd(OH)3 and the experimental methodologies used to synthesize and analyze it.

Crystallographic Data

This compound crystallizes in a hexagonal system, which is a common structure for early lanthanide hydroxides.[2] The structure has been definitively characterized using X-ray diffraction (XRD), with powder diffraction data corresponding to JCPDS card No. 70-0214.[2] Single-crystal analysis confirms that Nd(OH)3 belongs to the P6₃/m space group.[3] In this structure, each neodymium ion (Nd³⁺) is coordinated to nine hydroxide ions, forming a distinct coordination geometry.[3]

The key crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | Nd(OH)₃ | [4] |

| Crystal System | Hexagonal | [2][3] |

| Space Group | P6₃/m (No. 176) | [3] |

| Lattice Parameters | a = 6.42 Å, c = 3.73 Å | [3] |

| α = 90°, β = 90°, γ = 120° | [3] | |

| Unit Cell Volume | 133.18 ų | [3] |

| Density (Calculated) | 4.87 g/cm³ | [3] |

| Nd-O Bond Lengths | 3 x 2.50 Å, 6 x 2.52 Å | [3] |

Table 1: Summary of Crystallographic Data for this compound.

Experimental Protocols

The synthesis of this compound with controlled morphology and high crystallinity is crucial for its application as a precursor. The two most prevalent and effective methods are hydrothermal synthesis and chemical precipitation.

Hydrothermal Synthesis of Nd(OH)₃ Nanorods

The hydrothermal method is a versatile technique for producing crystalline nanostructures with high purity and homogeneity.[5] This protocol is adapted from procedures known to yield uniform Nd(OH)₃ nanorods.[2][6]

Materials:

-

Neodymium(III) nitrate (B79036) hexahydrate (Nd(NO₃)₃·6H₂O)

-

Sodium hydroxide (NaOH) or Ammonia solution (NH₃·H₂O)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Precursor Preparation: Prepare a 0.01 M aqueous solution of Nd(NO₃)₃ by dissolving the appropriate amount of neodymium nitrate in 50 mL of deionized water.

-

pH Adjustment: Under vigorous stirring, add a 3 M NaOH solution dropwise to the precursor solution until the pH reaches 10. This initiates the precipitation of this compound.[2]

-

Hydrothermal Reaction: Transfer the resulting milky suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 180°C in an oven.[2][5]

-

Reaction Time: Maintain the temperature at 180°C for 20-24 hours to allow for the complete crystallization of Nd(OH)₃ nanorods.[2][5]

-

Product Recovery: After the reaction period, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted ions and byproducts.

-

Drying: Dry the final product in an oven or under vacuum at a moderate temperature (e.g., 70°C).

Precipitation Synthesis of Nd(OH)₃ Nanoparticles

Chemical precipitation is a simpler, rapid method for synthesizing fine powders of this compound.[1]

Materials:

-

Neodymium(III) nitrate (Nd(NO₃)₃)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Phenolphthalein (B1677637) indicator (optional)

Procedure:

-

Precursor Preparation: Dissolve a specific amount of Nd(NO₃)₃ in hot deionized water (>90°C) with continuous stirring.[1]

-

Cooling: Allow the solution to cool to room temperature (~30°C).

-

Precipitation: Slowly add a 5% NaOH solution dropwise into the neodymium nitrate solution under constant stirring.[1] The addition of the hydroxide source will cause the immediate precipitation of Nd(OH)₃.

-

Endpoint Determination: Continue adding the NaOH solution until the solution becomes neutral or slightly alkaline. A phenolphthalein indicator can be used, with the endpoint being a light pink color.[1]

-

Washing: Filter the precipitate from the solution. Wash the collected solid thoroughly with distilled water until the filtrate reaches a neutral pH.

-

Drying: Dry the washed precipitate in an oven at a suitable temperature to obtain the final Nd(OH)₃ powder.

Characterization Workflow

To confirm the successful synthesis and analyze the crystal structure of the prepared Nd(OH)₃, a standard characterization workflow is employed. This typically involves structural analysis to confirm the phase and crystallinity, and morphological analysis to observe the size and shape of the particles.

Figure 1: General workflow for the characterization of synthesized this compound.

Synthesis Workflow Diagram

The hydrothermal synthesis process involves several critical steps that must be precisely controlled to achieve the desired product characteristics. The following diagram illustrates the logical flow of this widely used protocol.

Figure 2: Step-by-step workflow for the hydrothermal synthesis of Nd(OH)₃ nanorods.

References

Synthesis of Neodymium Hydroxide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neodymium (III) hydroxide (B78521) (Nd(OH)₃) nanoparticles are attracting significant interest across various scientific disciplines, including materials science and nanomedicine. Their unique properties make them valuable precursors for the synthesis of neodymium oxide (Nd₂O₃) nanoparticles, which have applications in catalysis, optics, and biomedicine. Notably, in the realm of drug development, these nanoparticles are being explored as potential carriers for targeted drug delivery and as agents in therapeutic applications. This technical guide provides a comprehensive overview of the primary methods for synthesizing neodymium hydroxide nanoparticles, with a focus on experimental protocols, comparative data, and process visualization.

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound nanoparticles can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and crystallinity. The most common techniques include hydrothermal synthesis, precipitation/co-precipitation, and sol-gel methods. The choice of method significantly influences the physicochemical properties of the resulting nanoparticles, which in turn dictates their suitability for specific applications.

Data Summary of Synthesis Parameters

The following tables summarize the key experimental parameters and resulting nanoparticle characteristics for different synthesis methods based on published literature.

Table 1: Hydrothermal Synthesis of this compound Nanoparticles

| Precursor | Reagents/Mineralizer | Temperature (°C) | Time (h) | pH | Resulting Nanoparticle Characteristics | Reference |

| Nd(NO₃)₃·6H₂O (0.01 M) | NaOH (3 M) | 180 | 20 | 10 | Uniform nanorods with diameters of 5-10 nm and lengths of 20-30 nm. | [1] |

| Nd(NO₃)₃·6H₂O | NaOH | 180 | 45 | Alkaline | Hexagonal nanowires with diameters of 20-40 nm and lengths of several micrometers. | [2] |

| Nd(NO₃)₃·6H₂O | CO(NH₂)₂ | 160 | 24 | - | Precursor to Nd₂O₃ nanoparticles. | [3] |

| Neodymium Salts | - | 180 | - | - | Precursor to cubic Nd₂O₃. | [4] |

Table 2: Precipitation/Co-precipitation Synthesis of this compound Nanoparticles

| Precursor | Precipitating Agent | Temperature (°C) | Time (h) | pH | Resulting Nanoparticle Characteristics | Reference |

| Nd(NO₃)₃·6H₂O (0.11 mmol) | Urea (B33335) (8.3 mmol) | 90 | 3-4 | - | Precursor to spherical, agglomerated Nd₂O₃ nanoparticles (60-80 nm). | [5][6] |

| Nd(NO₃)₃ | Ammonia | - | - | - | Precipitated Nd(OH)₃ as a precursor to Nd₂O₃. | [5] |

| Nd(NO₃)₃ | - | > 90 | - | - | Precursor to spherical NdFeO₃ nanoparticles (~30 nm). | [7] |

| Rare Earth Salts | Alcohol | - | - | - | Spherical nanoparticles smaller than 100 nm. | [8] |

Table 3: Sol-Gel Synthesis of this compound Nanoparticles

| Precursor | Reagents | Temperature (°C) | Time (h) | pH | Resulting Nanoparticle Characteristics | Reference |

| Nd(NO₃)₃·6H₂O (1-5 mM) | - | - | - | - | Precursor to hexagonal Nd₂O₃ with interconnected fibrous network. | [9] |

| Metal Nitrate (B79036) | Citric Acid, Polyvinyl Alcohol | - | - | - | Precursor to Nd₂O₃ powders with particle size of 20-30 nm. | [10] |

| Neodymium Salts | - | - | - | - | Varied morphologies of Nd₂O₃ nanoparticles. | [11] |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthesis techniques.

Hydrothermal Synthesis of Nd(OH)₃ Nanorods[1]

-

Precursor Solution Preparation: Prepare a 0.01 M aqueous solution of neodymium nitrate hexahydrate (Nd(NO₃)₃·6H₂O).

-

pH Adjustment: Adjust the pH of the precursor solution to 10 by adding a 3 M sodium hydroxide (NaOH) solution dropwise under vigorous stirring.

-

Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

-

Heating: Seal the autoclave and heat it to 180°C for 20 hours.

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol (B145695) to remove any unreacted reagents.

-

Drying: Dry the final product in an oven.

Homogeneous Precipitation Synthesis of Nd(OH)₃ Precursors[5][6]

-

Precursor Solution Preparation: Dissolve 0.05 g (0.11 mmol) of neodymium nitrate hexahydrate (Nd(NO₃)₃·6H₂O) and 0.5 g (8.3 mmol) of urea (CH₄N₂O) in 40 mL of deionized water.

-

Sonication: Sonicate the solution for 30 minutes to ensure homogeneity.

-

Heating and Precipitation: Heat the mixture to 90°C and maintain this temperature for 3-4 hours to allow for gradual precipitation.

-

Collection: Collect the resulting sediment.

-

Washing: Wash the precipitate with deionized water to remove impurities.

-

Drying: Dry the collected this compound precursor.

-

(Optional) Calcination for Nd₂O₃: Calcine the dried precipitate at 800°C for 3 hours in a furnace to obtain neodymium oxide (Nd₂O₃) nanoparticles.[5][6]

Sol-Gel Synthesis of Nd₂O₃ Nanoparticles (from which Nd(OH)₃ is a precursor)[11]

-

Precursor Solution Preparation: Prepare solutions of neodymium (III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O) with varying concentrations (e.g., 1 mM, 3 mM, and 5 mM) in a suitable solvent.

-

Gel Formation: The sol-gel method proceeds through hydrolysis and polycondensation reactions of the metal precursors to form a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a three-dimensional solid network).

-

Aging: The gel is typically aged to allow for further network formation and strengthening.

-

Drying: The aged gel is dried to remove the solvent.

-

Calcination: The dried gel is calcined at a specific temperature to decompose organic components and crystallize the neodymium oxide phase.

Visualization of Synthesis Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for the described synthesis methods.

Caption: Workflow for the hydrothermal synthesis of Nd(OH)₃ nanorods.

Caption: Workflow for the homogeneous precipitation of Nd(OH)₃ precursor.

Caption: Generalized workflow for the sol-gel synthesis of Nd₂O₃ nanoparticles.

Role in Drug Development

Neodymium-based nanoparticles are emerging as promising candidates in the field of drug delivery. Their small size and large surface area-to-volume ratio allow for the efficient loading of therapeutic agents.[12] The ability to functionalize the surface of these nanoparticles enables targeted delivery to specific cells or tissues, potentially reducing systemic side effects and increasing the therapeutic efficacy of drugs.[12][13] Furthermore, the unique optical and magnetic properties of neodymium-containing nanoparticles can be harnessed for diagnostic imaging and theranostic applications, where therapy and diagnosis are combined in a single platform. Layered double hydroxides, a class of materials related to metal hydroxides, have also shown significant promise for gene and drug delivery.[14] While research is ongoing, the synthesis of well-defined this compound nanoparticles is a critical first step in exploring their full potential in advanced drug delivery systems and other biomedical applications.[15]

Conclusion and Future Outlook

The synthesis of this compound nanoparticles is a well-established field with a variety of methods available to tailor the final product's properties. Hydrothermal, precipitation, and sol-gel techniques each offer unique control over nanoparticle morphology and size. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and optimize a synthesis method for their specific needs. As the demand for advanced nanomaterials in drug development and other high-tech applications continues to grow, the ability to precisely control the synthesis of this compound nanoparticles will be of paramount importance. Future research will likely focus on developing more scalable and environmentally friendly synthesis routes, as well as exploring the in-situ functionalization of these nanoparticles for targeted therapeutic and diagnostic applications.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. bendola.com [bendola.com]

- 6. bendola.com [bendola.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Precursor Concentration-Dependent Sol–Gel Dynamics in Neodymium Oxide: From Gel Framework to Electrochemical Functionality in Asymmetric Supercapacitors [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Neodymium hydroxide solubility in different solvents

An In-depth Technical Guide to the Solubility of Neodymium Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neodymium hydroxide (Nd(OH)₃), a compound of significant interest in materials science, catalysis, and other advanced applications. Understanding its solubility characteristics across various solvents and conditions is critical for its synthesis, application, and environmental fate. This document compiles quantitative data, details experimental methodologies, and visualizes key relationships to support research and development efforts.

Executive Summary

This compound (Nd(OH)₃) is a pale violet or pink powder that is well-recognized for its very low solubility in water and its high solubility in acidic solutions.[1][2][3][4][5] Its solubility is governed by several factors, including pH, temperature, ionic strength, and the presence of complexing agents. The dissolution in acids involves the reaction of the hydroxide ions with H⁺ to form water, driving the equilibrium towards the formation of the soluble Nd³⁺ ion. In neutral or alkaline aqueous solutions, the Nd³⁺ ion readily hydrolyzes and precipitates as this compound.[6] This guide synthesizes available data to provide a detailed picture of these solubility behaviors.

Quantitative Solubility Data

The solubility of this compound is most commonly quantified by its solubility product constant (Ksp), which represents the equilibrium between the solid compound and its constituent ions in a solution.

Solubility in Aqueous Solutions

This compound is classified as insoluble in water.[1][7][8] The equilibrium for its dissolution in water is:

Nd(OH)₃(s) ⇌ Nd³⁺(aq) + 3OH⁻(aq)

The solubility product constant (Ksp) for this equilibrium has been reported with some variation.

Table 1: Solubility Product (Ksp) of this compound at 25°C

| Parameter | Value | Corresponding Ksp | Source |

| pKsp | 21.49 | 3.24 x 10⁻²² | [9] |

| pKsp⁰ | 22.3 ± 0.7 | 5.01 x 10⁻²³ | [10] |

In studies conducted at high pH (10-13) in a 0.010 molal NaCl solution at room temperature, the concentration of neodymium in solution was found to approach an average value of 2.0 × 10⁻⁷ mol/L, with no significant dependence on pH within this range.[11]

Solubility in Acids

This compound is readily soluble in mineral acids.[2][3][4][5] The reaction with an acid (e.g., HCl) proceeds as follows:

Nd(OH)₃(s) + 3H⁺(aq) → Nd³⁺(aq) + 3H₂O(l)

This reaction effectively removes hydroxide ions from the solution, shifting the dissolution equilibrium to the right and leading to the dissolution of the solid. In neutral or near-neutral solutions, the Nd³⁺ ion will hydrolyze, leading to the precipitation of neodymium hydroxides.[6]

Solubility in Organic Solvents

Data on the solubility of this compound in organic solvents is limited. One source notes its solubility in hot organic solvents, though specifics are not provided.[3] The dissolution behavior of related neodymium compounds, such as neodymium oxide, has been studied in inorganic acids containing ethylene (B1197577) glycol, which was found to enhance the selective dissolution of Nd₂O₃ over other metal oxides.[12]

Factors Influencing Solubility

The solubility of this compound is not a static property but is influenced by a variety of physicochemical parameters.

Caption: Factors influencing this compound solubility.

Experimental Protocols

Accurate determination of solubility requires robust experimental procedures. The following sections detail methodologies for the synthesis of this compound and the subsequent measurement of its solubility.

Synthesis of Crystalline this compound

A common method for preparing highly crystalline Nd(OH)₃ for solubility studies involves the hydrothermal treatment of neodymium oxide.[11][13]

Objective: To synthesize a pure, crystalline Nd(OH)₃ solid phase suitable for solubility experiments.

Materials:

-

Neodymium(III) oxide (Nd₂O₃) powder (e.g., Alpha Aesar)

-

De-aerated deionized water

-

Parr® reaction vessels

Procedure:

-

Weigh approximately 1 gram of Nd₂O₃ powder and place it into a Parr® reaction vessel.

-

Add 6.67 grams of de-aerated deionized water to the vessel.

-

Seal the Parr® vessel securely.

-

Place the vessel in a furnace and heat to 200 °C for 14 days to facilitate the reaction: Nd₂O₃ + 3H₂O → 2Nd(OH)₃.

-

After 14 days, remove the vessel from the furnace and allow it to cool to room temperature.

-

Open the vessel in a controlled atmosphere glove box to prevent reaction with atmospheric CO₂.

-

Dry the resulting Nd(OH)₃ powder for approximately 3 weeks in the controlled atmosphere.

-

Characterize the final product using X-ray diffraction (XRD) to confirm the crystalline phase and scanning electron microscopy (SEM) to observe crystal morphology.[11]

Aqueous Solubility Determination (Long-Term Equilibration)

This protocol describes a method for determining the solubility of Nd(OH)₃ in aqueous solutions at a constant temperature over an extended period to ensure equilibrium is reached.[11]

Objective: To measure the equilibrium concentration of neodymium in solution at various pH values.

Materials:

-

Synthesized, crystalline Nd(OH)₃ powder

-

De-aerated 0.010 molal NaCl solution

-

High-purity 2.0 M NaOH solution

-

120 mL polypropylene (B1209903) bottles (or borosilicate glassware to prevent sorption)

-

Syringe filters (0.2 µm)

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Nd concentration analysis

-

pH meter and electrodes

Procedure:

-

Prepare a series of 100 mL solutions of 0.010 molal NaCl in polypropylene bottles.

-

Adjust the pH of each solution to the desired value (e.g., 10, 11, 12, 13) using the 2.0 M NaOH solution.

-

Add approximately 0.25 g of the synthesized Nd(OH)₃ powder to each bottle.

-

Seal the bottles and place them in a constant temperature environment (e.g., room temperature, ~25°C).

-

Allow the suspensions to equilibrate for an extended period (e.g., >600 days), with periodic agitation.

-

Sample the solutions periodically (e.g., every 4 months). To sample, carefully extract a 5 mL aliquot of the supernatant. Note: Use of glassware for sample processing is recommended as studies have shown Nd can sorb strongly onto laboratory plastics.[11]

-

Immediately filter the aliquot through a 0.2 µm membrane to remove any suspended solid particles.

-

Acidify the filtered sample and dilute as necessary for analysis.

-

Determine the concentration of neodymium in the diluted sample using ICP-MS, calibrating with known standards. An internal standard (e.g., ¹¹⁵In) should be used to ensure accuracy.[11]

-

Measure the final pH of the solution at the time of sampling.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is fundamentally characterized by its insolubility in water and high solubility in acids. Quantitative data, primarily expressed through the solubility product constant (Ksp), confirms its low aqueous solubility. The provided experimental protocols offer standardized methods for both the synthesis of high-purity Nd(OH)₃ and the rigorous determination of its solubility under controlled conditions. For professionals in materials science and drug development, a thorough understanding of these solubility characteristics is essential for controlling precipitation, designing synthetic routes, and developing novel applications for this important rare earth compound.

References

- 1. americanelements.com [americanelements.com]

- 2. aemree.com [aemree.com]

- 3. This compound Latest Price, this compound Manufacturer in Sichuan , China [rarearthchemicals.com]

- 4. CAS 16469-17-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound-BEYONDCHEM [beyondchem.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. heegermaterials.com [heegermaterials.com]

- 8. Neodymium - Sciencemadness Wiki [sciencemadness.org]

- 9. 16469-17-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Standard molar enthalpy of formation of this compound [inis.iaea.org]

- 11. osti.gov [osti.gov]

- 12. mdpi.com [mdpi.com]

- 13. osti.gov [osti.gov]

A Comprehensive Technical Guide to the Thermal Decomposition of Neodymium Hydroxide into Neodymium Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neodymium oxide (Nd₂O₃) nanoparticles are of significant interest across various scientific and industrial fields, including catalysis, ceramics, and advanced optical materials. A primary and effective method for synthesizing Nd₂O₃ is through the thermal decomposition of neodymium hydroxide (B78521) (Nd(OH)₃). This technical guide provides an in-depth analysis of this critical process, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying chemical transformations and workflows. This document is intended to serve as a comprehensive resource for professionals engaged in materials science and related research and development.

The Thermal Decomposition Pathway

The thermal decomposition of neodymium hydroxide to neodymium oxide is not a single-step process but rather a multi-stage transformation. The generally accepted pathway involves the formation of an intermediate, neodymium oxyhydroxide (NdOOH), before the final conversion to neodymium oxide (Nd₂O₃). This process can be summarized by the following chemical equations:

-

Dehydration and formation of Neodymium Oxyhydroxide: Nd(OH)₃ → NdOOH + H₂O[1]

-

Conversion to Neodymium Oxide: 2NdOOH → Nd₂O₃ + H₂O[1]

The overall reaction is: 2Nd(OH)₃ → Nd₂O₃ + 3H₂O[2]

The following diagram illustrates this decomposition pathway:

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for quantifying the thermal decomposition process. The data below, compiled from various studies, summarizes the key temperature ranges and corresponding weight losses.

| Stage of Decomposition | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Analytical Technique | Reference |

| Removal of adsorbed water | 45 - 270 | - | - | TGA | [1] |

| Nd(OH)₃ → NdOOH | 270 - 430 | 9.22 | ~9.1 | TGA | [1][2] |

| NdOOH → Nd₂O₃ | 430 - 650 | 4.61 | - | TGA | [1] |

| Overall: Nd(OH)₃ → Nd₂O₃ | Up to 800 | 13.84 | ~16.3 | TGA | [1][2] |

Note: Observed weight loss can vary slightly due to factors such as sample purity, heating rate, and atmospheric conditions. The higher observed total weight loss in some studies can be attributed to the presence of adsorbed water.

Experimental Protocols

This section details the methodologies for the synthesis of the precursor, this compound, and its subsequent thermal decomposition to neodymium oxide, as cited in the literature.

Synthesis of this compound Nanorods (Hydrothermal Method)

This protocol describes a common method for producing Nd(OH)₃ nanorods, which serve as the precursor for Nd₂O₃.

-

Preparation of Solution: A 0.01 M aqueous solution of neodymium nitrate (B79036) (Nd(NO₃)₃) is prepared.[1]

-

pH Adjustment: The pH of the neodymium nitrate solution is adjusted to 10 by the dropwise addition of a 3 M sodium hydroxide (NaOH) solution under constant stirring.[1]

-

Hydrothermal Treatment: The resulting solution is transferred to a Teflon-lined stainless steel autoclave and heated to 180°C for 20 hours.[1]

-

Washing and Drying: After cooling to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and then dried in an oven.

Thermal Decomposition (Calcination)

The synthesized Nd(OH)₃ is then thermally treated to obtain Nd₂O₃.

-

Sample Placement: A known quantity of the dried Nd(OH)₃ powder is placed in a ceramic crucible.

-

Calcination: The crucible is placed in a muffle furnace. The temperature is ramped up to the desired calcination temperature (e.g., 450-600°C) at a specific heating rate (e.g., 5°C/min).[1]

-

Soaking: The sample is held at the target temperature for a specified duration (e.g., 2 hours) in an ambient atmosphere.[1]

-

Cooling: The furnace is then allowed to cool down to room temperature, and the resulting Nd₂O₃ powder is collected. The complete transformation to hexagonal Nd₂O₃ is typically observed at temperatures of 550°C and above.[1]

Characterization Techniques

A suite of analytical methods is employed to characterize the precursor, intermediate, and final products.

-

Thermogravimetric Analysis (TGA): To determine the weight loss as a function of temperature. A typical procedure involves heating the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).[1]

-

X-ray Diffraction (XRD): To identify the crystalline phases of the material before and after calcination.[1]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and size of the nanostructures.[1]

The following diagram outlines a typical experimental workflow:

Influence of Calcination Temperature on Particle Morphology

The calcination temperature not only drives the chemical transformation but also significantly influences the morphology of the final Nd₂O₃ product. As the calcination temperature increases, the particle size of the resulting neodymium oxide tends to increase.

| Calcination Temperature (°C) | Duration (h) | Resulting Nd₂O₃ Nanorod Dimensions | Reference |

| 450 | 2 | 200 nm length, 20 nm diameter | [1] |

| 500 | 2 | 200-250 nm length, 30-35 nm diameter | [1] |

| 550 | 2 | 200-300 nm length | [1] |

| 600 | 2 | 200-400 nm length, 40-60 nm diameter | [1] |

This relationship is visualized in the diagram below:

Conclusion

The thermal decomposition of this compound is a well-established and controllable method for the synthesis of neodymium oxide. The process proceeds through a neodymium oxyhydroxide intermediate, with the final conversion to hexagonal Nd₂O₃ being achieved at temperatures above 550°C. Careful control of the calcination temperature and duration allows for the tuning of the resulting Nd₂O₃ nanoparticle morphology. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for the reproducible synthesis and analysis of these important nanomaterials. This comprehensive overview serves as a valuable resource for researchers and professionals working in materials science, enabling a deeper understanding and application of this synthesis route.

References

Magnetic Properties of Neodymium Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium (Nd), a rare-earth element, is a crucial component in high-strength permanent magnets. While the magnetic properties of neodymium-iron-boron alloys are widely exploited, the magnetic behavior of its simpler compounds, such as neodymium hydroxide (B78521) [Nd(OH)₃], offers fundamental insights into the nature of magnetism in lanthanide systems. This technical guide provides a comprehensive overview of the magnetic properties of neodymium hydroxide, detailing its synthesis, experimental characterization, and the theoretical underpinnings of its magnetic behavior. Particular emphasis is placed on the low-temperature magnetic ordering and the interplay of crystal field effects and magnetic interactions.

Core Magnetic Properties

This compound is a paramagnetic material at room temperature, exhibiting a weak attraction to an external magnetic field. This behavior is characteristic of materials containing unpaired electrons, in this case, the 4f electrons of the Nd³⁺ ion. At very low temperatures, these individual magnetic moments of the Nd³⁺ ions interact, leading to a magnetically ordered state.

Quantitative Magnetic Data

The key magnetic parameters for this compound have been determined through AC susceptibility measurements. A summary of these quantitative data is presented in Table 1.

| Magnetic Parameter | Symbol | Value | Unit | Reference |

| Néel Temperature | Tₙ | 265 | mK | [1][2] |

| Curie-Weiss Temperature | θ | -3.4 | K | [1][2] |

| Curie Constant | C | 1.24 | emu·K/mol | [2] |

Table 1: Key Magnetic Parameters of this compound

The negative Curie-Weiss temperature (θ) is indicative of antiferromagnetic interactions between the Nd³⁺ ions. The Néel temperature (Tₙ) marks the transition from a paramagnetic to an antiferromagnetic state.[1][2]

Experimental Protocols

Synthesis of Crystalline this compound

High-quality crystalline this compound is essential for accurate magnetic measurements. The hydrothermal synthesis method is a reliable technique for producing crystalline Nd(OH)₃.

Materials:

-

Neodymium(III) nitrate (B79036) hexahydrate (Nd(NO₃)₃·6H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of neodymium nitrate hexahydrate by dissolving the appropriate amount in deionized water.

-

Precipitation: While vigorously stirring the neodymium nitrate solution, slowly add a solution of NaOH (e.g., 1 M) or NH₄OH dropwise until the pH of the solution reaches approximately 10. This will cause the precipitation of this compound.

-

Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180-200 °C for 12-24 hours. The elevated temperature and pressure facilitate the crystallization of the amorphous precipitate.

-

Washing and Collection: After the autoclave has cooled to room temperature, collect the crystalline product by filtration or centrifugation. Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

-

Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60-80 °C) to obtain a fine, crystalline powder of Nd(OH)₃.

Figure 1: Workflow for the hydrothermal synthesis of crystalline Nd(OH)₃.

AC Magnetic Susceptibility Measurement

AC susceptibility is a highly sensitive technique for probing the magnetic properties of materials, particularly for determining magnetic ordering temperatures.

Instrumentation:

-

SQUID (Superconducting Quantum Interference Device) magnetometer with an AC susceptibility option.

-

Cryostat capable of reaching temperatures in the millikelvin range (e.g., a dilution refrigerator).

-

Sample holder (e.g., a gelatin capsule or a custom-made holder from a non-magnetic material).

Procedure:

-

Sample Preparation: A powdered sample of Nd(OH)₃ is packed into the sample holder. The mass of the sample should be accurately measured.

-

Mounting: The sample holder is mounted in the magnetometer.

-

Cooling: The sample is cooled to the lowest achievable temperature (e.g., below 100 mK).

-

Measurement Parameters:

-

AC Field Amplitude: A small AC magnetic field is applied, typically in the range of 1-10 Oe.

-

Frequency: The measurement is performed at a fixed frequency, typically between 10 Hz and 1 kHz.

-

DC Field: The measurement is usually performed in a zero or very small DC magnetic field to probe the zero-field susceptibility.

-

-

Data Acquisition: The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are measured as the temperature is slowly swept upwards. The temperature sweep rate should be slow enough to ensure thermal equilibrium.

-

Data Analysis: The Néel temperature (Tₙ) is identified as the temperature at which a sharp peak or anomaly is observed in the in-phase susceptibility (χ'). The Curie-Weiss law can be fitted to the high-temperature (T > Tₙ) data of 1/χ' vs. T to determine the Curie-Weiss temperature (θ) and the Curie constant (C).

Figure 2: Experimental workflow for AC susceptibility measurements.

Theoretical Framework of Magnetism in this compound

The magnetic properties of this compound are governed by the behavior of the Nd³⁺ ions within its crystal lattice. The key factors influencing its magnetism are the electronic structure of the Nd³⁺ ion, the crystal field effects imposed by the surrounding ligands, and the magnetic interactions between neighboring Nd³⁺ ions.

Electronic Configuration of Nd³⁺

The neodymium atom has an electronic configuration of [Xe] 4f⁴6s². In this compound, neodymium exists in the +3 oxidation state (Nd³⁺), with an electronic configuration of [Xe] 4f³. The three unpaired 4f electrons are responsible for the magnetic moment of the ion.

Crystal Field Effects

This compound has a hexagonal crystal structure. The Nd³⁺ ions are surrounded by hydroxide (OH⁻) ligands, which create an electrostatic field known as the crystal field. This crystal field lifts the degeneracy of the 4f electronic energy levels of the Nd³⁺ ion. The specific splitting of these energy levels dictates the magnetic anisotropy of the material, meaning its magnetic properties are dependent on the direction of the applied magnetic field relative to the crystal axes.

Magnetic Interactions

At high temperatures, the thermal energy is sufficient to overcome the weak interactions between the magnetic moments of the Nd³⁺ ions, resulting in paramagnetic behavior. As the temperature is lowered, the interactions between the magnetic moments become more significant. In Nd(OH)₃, these interactions are primarily antiferromagnetic, favoring an anti-parallel alignment of neighboring magnetic moments. These interactions are a combination of direct dipolar interactions and superexchange interactions mediated by the intervening oxygen atoms of the hydroxide ligands. The competition between these different types of interactions in the hexagonal lattice leads to the complex antiferromagnetic ordering observed at 265 mK.[1][2]

Figure 3: Logical relationship of factors governing the magnetic behavior of Nd(OH)₃.

Conclusion

This compound serves as a model system for understanding the fundamental magnetic properties of lanthanide compounds. Its paramagnetic behavior at room temperature gives way to a complex antiferromagnetic ordering at a very low Néel temperature of 265 mK. This behavior is a result of the interplay between the electronic structure of the Nd³⁺ ion, the crystal field effects of the hexagonal lattice, and the competing magnetic interactions between neighboring ions. The detailed experimental protocols provided in this guide for the synthesis and magnetic characterization of Nd(OH)₃ offer a framework for further research into this and other related rare-earth materials. A deeper understanding of these fundamental magnetic phenomena is crucial for the rational design of new magnetic materials for a variety of technological applications.

References

A Technical Guide to the Optical Properties of Neodymium Hydroxide for Researchers and Drug Development Professionals

Abstract

Neodymium hydroxide (B78521), Nd(OH)₃, is a lanthanide compound that is increasingly drawing interest for its potential applications in the biomedical field, particularly in drug delivery and bioimaging. Its unique optical properties, stemming from the 4f electron shell of the neodymium ion (Nd³⁺), are central to these applications. This technical guide provides an in-depth overview of the core optical characteristics of neodymium hydroxide, including its refractive index, absorption and emission spectra, and fluorescence lifetime. Detailed experimental protocols for the synthesis and characterization of this compound nanoparticles are presented. Furthermore, this document explores the potential applications of these nanoparticles in targeted drug delivery and photodynamic therapy, illustrating the underlying principles with conceptual diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.

Introduction

The unique electronic configuration of lanthanide elements gives rise to distinct optical properties, characterized by sharp and well-defined absorption and emission bands. Neodymium, a member of the lanthanide series, exhibits prominent optical activity in its trivalent state (Nd³⁺). This compound, Nd(OH)₃, serves as a host matrix for these optically active ions. As a water-insoluble compound, it can be synthesized in various nanoscale morphologies, making it a candidate for biomedical applications where localized delivery and imaging are crucial.[1][2] This guide aims to consolidate the available technical information on the optical properties of this compound to support researchers and professionals in the fields of materials science, drug development, and biomedical engineering.

Core Optical Properties of this compound

The optical properties of this compound are primarily determined by the electronic transitions within the 4f shell of the Nd³⁺ ion. The crystal field of the hydroxide matrix influences these transitions, leading to the distinct spectral features detailed below.

Refractive Index

The refractive index is a fundamental optical property that influences light propagation and scattering in a material. While extensive data for pure this compound is limited, available information suggests a refractive index (nD) of approximately 1.6.[3] It is important to note that the refractive index of nanoparticle suspensions will also depend on the solvent and the concentration of the nanoparticles. The addition of neodymium compounds, such as neodymium oxide (Nd₂O₃), has been shown to increase the refractive index of host materials like glass.[4]

Absorption Spectrum

The absorption spectrum of this compound is characterized by a series of sharp, narrow bands in the visible and near-infrared (NIR) regions. These bands correspond to f-f electronic transitions of the Nd³⁺ ion from its ⁴I₉/₂ ground state to various excited states.[5][6] The surrounding ligand field, in this case, the hydroxide ions, causes a splitting of these energy levels.

One of the most intense absorption bands is the hypersensitive transition, ⁴I₉/₂ → ⁴G₅/₂ + ²G₇/₂, which is typically observed around 580 nm.[5][7] The intensity of this transition is particularly sensitive to the local environment of the Nd³⁺ ion. Other significant absorption peaks are found in the NIR region, which is advantageous for biomedical applications due to the reduced absorption and scattering of light by biological tissues in this window.[8]

Emission Spectrum

Upon excitation, the Nd³⁺ ion in this compound relaxes non-radiatively to the ⁴F₃/₂ metastable state, from which it decays radiatively to lower-lying levels of the ⁴I term. This results in characteristic fluorescence in the NIR region. The primary emission bands correspond to the following transitions:

-

⁴F₃/₂ → ⁴I₉/₂ (around 880 nm)

-

⁴F₃/₂ → ⁴I₁₁/₂ (around 1060 nm)

-

⁴F₃/₂ → ⁴I₁₃/₂ (around 1400 nm)[6]

The emission at approximately 1060 nm is particularly strong and is the basis for many applications of neodymium-based lasers.

Fluorescence Lifetime and Quantum Yield

The fluorescence lifetime (τ) of the ⁴F₃/₂ excited state is a critical parameter for applications such as bioimaging. It is highly sensitive to the presence of quenching species. Hydroxyl (OH) groups, being a fundamental component of this compound, are known to be efficient quenchers of Nd³⁺ fluorescence through vibrational energy transfer.[9] This can lead to a shorter measured lifetime compared to the calculated radiative lifetime.

The photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons, is also affected by quenching. For Nd³⁺-doped nanoparticles in aqueous environments, the PLQY can be significantly reduced by solvent quenching.[10] Encapsulating the nanoparticles in an inert shell is a common strategy to mitigate this effect and enhance the quantum yield.[10]

Nonlinear Optical Properties

Lanthanide compounds, including some hydroxide-containing structures, have been shown to exhibit nonlinear optical (NLO) properties.[11] This refers to the alteration of the optical properties of a material by the presence of intense light. While specific NLO data for pure Nd(OH)₃ is not widely available, the potential for such properties exists and could be an area for future research, particularly for applications in advanced imaging techniques.

Quantitative Data Summary

The following tables summarize the available quantitative optical data for neodymium-containing materials. It is important to note that much of the detailed spectroscopic data comes from studies of Nd³⁺ in other host matrices, as data for pure Nd(OH)₃ is sparse. This information is provided to illustrate the characteristic optical behavior of the Nd³⁺ ion.

Table 1: Refractive Index of Neodymium-Containing Materials

| Material | Refractive Index (nD) | Reference |

| This compound | ~1.6 | [3] |

Table 2: Key Absorption Bands of Nd³⁺

| Transition (from ⁴I₉/₂) | Approximate Wavelength (nm) | Host Material | Reference |

| ⁴G₅/₂ + ²G₇/₂ | 580 | Poly(acrylic acid) | [6] |

| ⁴F₇/₂ + ⁴S₃/₂ | 745 | Y₂O₃ | [12] |

| ⁴F₅/₂ + ²H₉/₂ | 805 | Y₂O₃ | [12] |

| ⁴F₃/₂ | 893 | Y₂O₃ | [12] |

Table 3: Key Emission Bands of Nd³⁺ (from ⁴F₃/₂)

| Transition (to) | Approximate Wavelength (nm) | Host Material | Reference |

| ⁴I₉/₂ | 882 | Poly(acrylic acid) | [6] |

| ⁴I₁₁/₂ | 1062 | Poly(acrylic acid) | [6] |

| ⁴I₁₃/₂ | 1400 | Poly(acrylic acid) | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound nanoparticles and the subsequent characterization of their optical properties.

Synthesis of this compound Nanoparticles

This method is adapted from a procedure for synthesizing one-dimensional Nd(OH)₃ nanostructures.[13]

-

Precursor Solution Preparation: Prepare a 0.01 M aqueous solution of neodymium(III) nitrate (B79036) (Nd(NO₃)₃·6H₂O).

-

pH Adjustment: Adjust the pH of the precursor solution to 10 by the dropwise addition of a 3 M sodium hydroxide (NaOH) solution under constant stirring.

-

Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave. The autoclave should be filled to approximately 80% of its total volume. Seal the autoclave and heat it to 180°C for 20 hours.

-

Product Recovery: Allow the autoclave to cool to room temperature. Collect the precipitate by filtration or centrifugation.

-

Washing: Wash the collected product multiple times with distilled water and absolute ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at 80°C for 12 hours.

This method allows for control over the morphology of the resulting nanoparticles.[14]

-

Microemulsion System Preparation: Prepare a microemulsion system consisting of a surfactant (e.g., cetyltrimethylammonium bromide - CTAB), a co-surfactant (e.g., n-butanol), an oil phase (e.g., cyclohexane), and an aqueous phase.

-

Precursor and Precipitant Solutions: Prepare two separate aqueous solutions: one containing neodymium nitrate (Nd(NO₃)₃) and another containing a precipitating agent such as ammonium (B1175870) hydroxide (NH₄OH).

-

Formation of Nanoparticles: Add the precursor and precipitant solutions to separate microemulsion systems and stir until clear. Then, mix the two microemulsions and continue stirring for a specified period to allow for the formation of Nd(OH)₃ nanoparticles within the reverse micelles.

-

Product Recovery: Break the microemulsion by adding a solvent such as acetone (B3395972) or ethanol. Collect the precipitated nanoparticles by centrifugation.

-

Washing and Drying: Wash the nanoparticles with ethanol and water and dry them under vacuum.

Characterization of Optical Properties

This technique is used to measure the absorption spectrum of the synthesized this compound nanoparticles.

-

Sample Preparation: Disperse the synthesized Nd(OH)₃ nanoparticles in a suitable solvent (e.g., ethanol or water) to form a stable colloidal suspension. The concentration should be adjusted to ensure the absorbance is within the linear range of the spectrophotometer.

-

Instrumentation: Use a dual-beam UV-Vis-NIR spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of at least 300 nm to 1500 nm to cover the characteristic f-f transitions of Nd³⁺. Use the pure solvent as a reference.

-

Data Analysis: Identify the peak positions corresponding to the electronic transitions of Nd³⁺. If the concentration is known, the molar extinction coefficient can be calculated using the Beer-Lambert law.[8]

This technique is used to measure the emission spectrum and fluorescence lifetime.

-

Sample Preparation: Prepare a dilute suspension of the Nd(OH)₃ nanoparticles in a suitable solvent.

-

Emission Spectrum Measurement:

-

Use a spectrofluorometer equipped with a NIR-sensitive detector.

-

Excite the sample at one of the absorption wavelengths of Nd³⁺ (e.g., around 580 nm or 800 nm).

-

Scan the emission spectrum in the NIR region (e.g., 850 nm to 1500 nm) to capture the characteristic emission bands.

-

-

Fluorescence Lifetime Measurement:

-

Use a time-resolved fluorescence spectrometer with a pulsed excitation source (e.g., a laser diode or a flash lamp) and a time-correlated single-photon counting (TCSPC) system for detection.

-

Excite the sample with a short pulse of light at an appropriate wavelength.

-

Record the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

-

Applications in Drug Development and Therapy

The unique optical properties of this compound nanoparticles make them promising candidates for various biomedical applications.

Targeted Drug Delivery and Bioimaging

The NIR emission of Nd³⁺ falls within the "biological window" where light penetration through tissues is maximal. This makes Nd(OH)₃ nanoparticles suitable as contrast agents for deep-tissue in vivo imaging. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate their accumulation at specific disease sites, such as tumors.[15][16] Drugs can be loaded onto or encapsulated within these nanoparticles, allowing for targeted delivery and controlled release, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[17]

Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[18] Many conventional photosensitizers are activated by visible light, which has limited tissue penetration. The ability of Nd³⁺ to absorb NIR light can be exploited in PDT.[19] Nd³⁺-containing nanoparticles can be designed to absorb deeply penetrating NIR light and then transfer the energy to a photosensitizer, initiating the therapeutic cascade. This approach could potentially enable the treatment of deeper tumors.[20]

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for Nd(OH)₃ nanoparticle synthesis and characterization.

Conceptual Diagram of Targeted Drug Delivery

Caption: Targeted drug delivery using functionalized Nd(OH)₃ nanoparticles.

Principle of Nd³⁺-Sensitized Photodynamic Therapy

Caption: Energy transfer pathway in Nd³⁺-sensitized photodynamic therapy.

Conclusion

This compound presents a compelling platform for the development of advanced biomedical materials. Its characteristic optical properties in the NIR region, combined with the versatility of nanoparticle synthesis, offer significant potential for applications in targeted drug delivery, high-resolution bioimaging, and innovative therapeutic strategies like photodynamic therapy. While a comprehensive set of quantitative optical data specifically for pure this compound is still an area of active research, the well-understood spectroscopy of the Nd³⁺ ion provides a strong foundation for predicting and interpreting its behavior. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further investigation and application of this promising material by the scientific and drug development communities.

References

- 1. Neodymium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 2. Dual effects on Ho3+ ∼4.0 μm emission by Nd3+ ions in (Y,Gd)AlO3 crystal [opg.optica.org]

- 3. tandfonline.com [tandfonline.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Recent Progress in Metal-Based Nanoparticles Mediated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inert Shell Effect on the Quantum Yield of Neodymium-Doped Near-Infrared Nanoparticles: The Necessary Shield in an Aqueous Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. chalcogen.ro [chalcogen.ro]

- 14. researchgate.net [researchgate.net]

- 15. Development of Multifunctional Nanoparticles for Targeted Drug Delivery and Non-invasive Imaging of Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment | MDPI [mdpi.com]

- 18. [Use of nanoparticles (NP) in photodynamic therapy (PDT) against cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Nanoparticles in photodynamic therapy: an emerging paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Neodymium Hydroxide: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the Chemical Abstracts Service (CAS) number and detailed safety data for Neodymium Hydroxide (B78521). The following sections offer a structured overview of its properties, hazards, handling procedures, and emergency protocols, designed to ensure safe laboratory and research use.

Chemical Identification

Neodymium Hydroxide is an inorganic compound used in various applications, including as a colorant for glassware and as a raw material for producing other neodymium compounds.[1][2]

| Identifier | Value |

| Chemical Name | Neodymium(III) Hydroxide |

| Synonyms | Neodymium trihydroxide, Neodymium Hydrate[1][2][3] |

| CAS Number | 16469-17-3[1][3][4][5][6][7] |

| EC Number | 240-514-4[4][7] |

| Molecular Formula | Nd(OH)₃[1][4] |

| Molecular Weight | 195.26 g/mol [1][5][7] |

Physical and Chemical Properties

This compound is a pale violet, pink, or bluish powder.[1][2][8] It is insoluble in water but soluble in mineral acids.[1][2]

| Property | Value |

| Appearance | Pale violet/pink/bluish powder[1][8] |

| Solubility | Insoluble in water; Soluble in mineral acids[1][2] |

| Stability | Stable under recommended storage conditions[9] |

Hazard Identification and GHS Classification

The GHS classification for this compound presents some variability across different suppliers. While some reports indicate it does not meet GHS hazard criteria, a significant portion of notifications to the European Chemicals Agency (ECHA) classify it as a hazardous substance.[10] Researchers should handle this chemical with the caution required for a potentially corrosive and irritating material.

GHS Pictogram:

Signal Word:

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the table below.

| Code | Description |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[7][10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10][11][13] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[13] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10][13] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[11] |

| P405 | Store locked up.[10][12] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[10][12] |

Experimental Protocols and Handling Procedures

While specific experimental protocols for toxicological studies are not detailed in standard safety data sheets, the following handling and emergency procedures are derived from aggregated safety information and constitute best practices for laboratory use.

A risk assessment should always precede handling. The following diagram illustrates the recommended PPE workflow.

Caption: Recommended PPE workflow for handling this compound.

-

Handling: Avoid formation of dust and aerosols.[14] Use only in a well-ventilated area or under a chemical fume hood.[12] Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][2][12] Keep containers tightly closed to prevent moisture absorption.[1][2][12]

The following table summarizes the recommended first-aid procedures in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove victim to fresh air. Keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[9][12] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][12] |

| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids.[12] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician.[9][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[9][11] |

Risk Assessment and Control

A thorough risk assessment is mandatory before starting any experiment involving this compound. The logical workflow for such an assessment is outlined below.

Caption: Logical workflow for a chemical risk assessment process.

Toxicological and Ecological Information

-

Toxicological Information: The chemical, physical, and toxicological properties have not been fully investigated.[9] It is known to be a skin and eye irritant and may cause respiratory irritation.[12][13] Some sources indicate it can cause severe skin burns.[8][10][11]

-

Ecological Information: Do not let the product enter drains or be released into the environment.[9][14]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS provided by your supplier before handling this compound.

References

- 1. This compound - High Purity Powder at Attractive Price [rarearthchemicals.com]

- 2. This compound-BEYONDCHEM [beyondchem.com]

- 3. CAS 16469-17-3: this compound | CymitQuimica [cymitquimica.com]

- 4. Neodymium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Neodymium(III) hydroxide 99.995 trace metals 16469-17-3 [sigmaaldrich.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. ameslab.gov [ameslab.gov]

- 10. This compound | H3NdO3 | CID 85433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.at [fishersci.at]

- 14. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Hydrolysis of Neodymium Ions in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of neodymium (III) ions (Nd³⁺) in aqueous solutions. Understanding the hydrolytic behavior of neodymium is crucial for a range of applications, from materials science and nuclear waste management to its potential use as an analog for trivalent actinides in environmental and biological systems. This document details the thermodynamics of neodymium hydrolysis, the experimental protocols for its study, and the key factors influencing the speciation of neodymium in aqueous environments.

The Core of Neodymium Hydrolysis: Speciation and Thermodynamics

In aqueous solution, the neodymium ion exists as a hydrated cation, [Nd(H₂O)ₙ]³⁺, where 'n' is the coordination number, typically ranging from 8 to 9.[1] The high positive charge density of the Nd³⁺ ion polarizes the coordinated water molecules, leading to the dissociation of protons and the formation of a series of mononuclear and polynuclear hydroxo complexes. This process, known as hydrolysis, is highly dependent on the pH of the solution.

The stepwise hydrolysis of Nd³⁺ can be represented by the following general equilibrium reactions:

-

mNd³⁺ + nH₂O ⇌ [Ndₘ(OH)ₙ]⁽³ᵐ⁻ⁿ⁾⁺ + nH⁺

The stability of these hydrolyzed species is quantified by their formation constants (β).

Data Presentation: Hydrolysis and Solubility Constants

The following tables summarize key quantitative data for the hydrolysis of neodymium ions and the solubility of neodymium hydroxide (B78521).

Table 1: Hydrolysis Constants of Neodymium(III) at 25°C

| Hydrolysis Reaction | Equilibrium Constant (β) | log β | Ionic Strength (I) | Reference |

| Nd³⁺ + H₂O ⇌ [Nd(OH)]²⁺ + H⁺ | β₁₁ | -7.6 | 0.01 M | [2] |

| Nd³⁺ + 2H₂O ⇌ [Nd(OH)₂]⁺ + 2H⁺ | β₁₂ | -14.3 | 0.01 M | [2] |

| Nd³⁺ + 3H₂O ⇌ Nd(OH)₃(s) + 3H⁺ | β₁₃ | < -24.9 | 0.01 M | [2] |

Table 2: Solubility Product of Neodymium(III) Hydroxide at 25°C

| Solubility Reaction | Equilibrium Constant (Kₛ₀) | log Kₛ₀ | Ionic Strength (I) | Reference |

| Nd(OH)₃(c) + 3H⁺ ⇌ Nd³⁺ + 3H₂O | Kₛ₀ | 16.0 | 0.01 M | [2] |

Experimental Protocols for Studying Neodymium Hydrolysis

The characterization of neodymium hydrolysis equilibria relies on precise experimental techniques. Potentiometric titration and spectrophotometry are two of the most common and powerful methods employed.

Potentiometric Titration

Objective: To determine the formation constants of neodymium hydroxo complexes by monitoring the change in hydrogen ion concentration upon the addition of a standard base to a neodymium salt solution.

Materials:

-

Neodymium(III) salt solution (e.g., NdCl₃ or Nd(NO₃)₃) of known concentration.

-

Standardized, carbonate-free sodium hydroxide (NaOH) solution (titrant).

-

Inert salt solution (e.g., NaClO₄ or KNO₃) to maintain constant ionic strength.

-

High-purity water, boiled to remove dissolved CO₂.

-

pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl).

-

Automatic titrator or precision burette.

-

Thermostatted reaction vessel.

-

Inert gas supply (e.g., argon) to blanket the solution and prevent CO₂ contamination.

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of Nd³⁺ by dissolving a known weight of a high-purity neodymium salt in water. The concentration is typically in the range of 1-10 mM.

-

Prepare a solution of a strong acid (e.g., HClO₄) to initially lower the pH and prevent premature hydrolysis.

-

Prepare a high concentration inert salt solution to maintain a constant ionic strength throughout the titration.

-

-

Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration Setup:

-

In the thermostatted reaction vessel, combine a known volume of the Nd³⁺ stock solution, the strong acid, and the inert salt solution. Dilute with CO₂-free water to a final volume.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Begin stirring the solution gently and purge the headspace with an inert gas.

-

-

Titration:

-

Add the standardized NaOH solution in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until a significant pH jump is observed, indicating the precipitation of Nd(OH)₃.

-

-

Data Analysis:

-

The collected data (volume of titrant vs. pH) is used to calculate the average number of hydroxide ions bound per neodymium ion.

-

Specialized computer programs (e.g., HYPERQUAD, LETAGROP) are then used to refine the hydrolysis model and determine the stoichiometry and stability constants of the formed hydroxo species.

-

Spectrophotometry

Objective: To identify and quantify neodymium species in solution by measuring their characteristic absorbance of light at different wavelengths, particularly as a function of pH.

Materials:

-

Neodymium(III) salt solution.

-

Buffer solutions covering a wide pH range.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

-

pH meter.

Procedure:

-

Solution Preparation: Prepare a series of solutions containing a constant concentration of Nd³⁺ but buffered at different pH values.

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (typically 300-900 nm). Neodymium has characteristic sharp absorption bands (e.g., around 521 nm and 798 nm) that are sensitive to changes in its coordination environment.[3]

-

A solution containing only the buffer at each respective pH should be used as a blank.

-

-

Data Analysis:

-

Changes in the position, shape, and intensity of the absorption bands with varying pH indicate the formation of different hydrolyzed species.

-

By applying Beer-Lambert law and using deconvolution techniques, the concentration of each species at different pH values can be determined.

-

This data can then be used to calculate the hydrolysis constants.

-

Visualizing Neodymium Hydrolysis

Diagrams are essential for conceptualizing the complex processes involved in neodymium hydrolysis and its experimental investigation.

Hydrolysis Pathway of Neodymium(III)

The following diagram illustrates the stepwise formation of hydroxo complexes of neodymium as the pH of the solution increases.

References

An In-depth Technical Guide to the Neodymium Hydroxide Precursor for Neodymium Oxide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of neodymium oxide (Nd₂O₃) utilizing a neodymium hydroxide (B78521) (Nd(OH)₃) precursor. The methodologies, key experimental parameters, and resulting material characteristics are detailed to support research and development in fields requiring high-purity rare-earth oxides.

Introduction